molecular formula C29H27N3O3S B11442567 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11442567
M. Wt: 497.6 g/mol
InChI Key: FRRTYRALMKEJMH-UHFFFAOYSA-N
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Description

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl bromides, and thiadiazine derivatives. The reaction conditions usually require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • **8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The unique structural features of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile, such as the presence of both benzyloxy and methoxy groups, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H27N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

8-(3-methoxy-4-phenylmethoxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C29H27N3O3S/c1-20-8-6-7-11-25(20)31-18-32-28(33)15-23(24(16-30)29(32)36-19-31)22-12-13-26(27(14-22)34-2)35-17-21-9-4-3-5-10-21/h3-14,23H,15,17-19H2,1-2H3

InChI Key

FRRTYRALMKEJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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